N-Methylbenzamide

Thermodynamics Crystallization Intermolecular Interactions

N-Methylbenzamide (CAS 613-93-4) is a validated PDE10A inhibitor with demonstrated in vivo anti-cancer activity in BDF mouse tumor models. Its MW 135.17 scaffold (cLogP 1.205) with intermediate hydrogen bonding (ΔsubH°=95.6 kJ·mol⁻¹) enables tailored crystallization and controlled volatility for SAR-driven lead optimization. N-Methyl derivatives deliver 32.5% greater antihypertensive efficacy than N-ethyl analogs (110 vs 83 mmHg SBP reduction). Over 60 validated reference spectra across NMR, IR, Raman, UV-Vis, and GC-MS ensure reliable analytical characterization. Available at ≥99% purity for direct use in biochemical and cell-based assays. Choose based on quantifiable performance metrics, not assumed class interchangeability.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 613-93-4
Cat. No. B147266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzamide
CAS613-93-4
SynonymsN-methylbenzamide
N-methylbenzamide hydrochloride
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
InChIKeyNCCHARWOCKOHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylbenzamide CAS 613-93-4: Physical Properties and Procurement Specifications for Research and Industrial Applications


N-Methylbenzamide (CAS 613-93-4) is a monosubstituted benzamide derivative with the molecular formula C8H9NO and a molecular weight of 135.17 g/mol [1]. This compound exists as a white to off-white crystalline solid at room temperature with a melting point of 76-78 °C (lit.) and a boiling point of 167 °C at 11 mmHg [2]. Its calculated Log P is 1.205, and it exhibits moderate water solubility but is freely soluble in organic solvents such as ethanol (≥50 mg/mL) [3]. The compound is characterized by one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds, and it participates in over 165 reported reactions as a reactant [1][3]. These well-defined physical properties make N-Methylbenzamide a valuable building block in organic synthesis, particularly in pharmaceutical and agrochemical intermediate applications .

Why N-Methylbenzamide Cannot Be Directly Replaced by Benzamide or Other N-Substituted Benzamides in Critical Applications


While benzamide and its N-substituted derivatives share a common core structure, their physicochemical properties, hydrogen bonding capacities, and biological activities diverge substantially. Simple substitution on the amide nitrogen alters melting point, vapor pressure, solubility, and intermolecular interactions [1]. For instance, N-methyl substitution reduces hydrogen bond donor capacity compared to benzamide but preserves it relative to N,N-dimethylbenzamide, directly impacting crystallization behavior and thermodynamic stability [2][3]. In biological systems, even minor alkyl changes on the benzamide nitrogen can produce marked differences in target inhibition and in vivo efficacy, as demonstrated by the varying antihypertensive potencies of N-methylbenzamide and N-ethylbenzamide derivatives [4]. Procurement decisions must therefore be guided by specific, quantifiable performance metrics rather than assumed class interchangeability.

Quantitative Differentiation of N-Methylbenzamide from Key Analogs: Head-to-Head Performance Metrics for Informed Procurement


Hydrogen Bond Capacity and Sublimation Enthalpy: N-Methylbenzamide vs. Benzamide and N,N-Dimethylbenzamide

N-Methylbenzamide retains a single N-H hydrogen bond donor, unlike N,N-dimethylbenzamide which has none, and therefore exhibits a triple point temperature of 401.34 K, which is 28.7 K higher than N,N-dimethylbenzamide (372.64 K), reflecting stronger intermolecular hydrogen bonding. Compared to benzamide (triple point 451.65 K), N-methylbenzamide has a lower triple point by 50.31 K, consistent with reduced hydrogen bond capacity due to monosubstitution [1]. The standard molar enthalpy of sublimation for N-methylbenzamide is 95.6 ± 0.5 kJ·mol⁻¹, intermediate between benzamide (102.9 ± 0.5 kJ·mol⁻¹) and N,N-dimethylbenzamide (77.3 ± 0.5 kJ·mol⁻¹) [2].

Thermodynamics Crystallization Intermolecular Interactions

Melting Point and Crystallinity: N-Methylbenzamide vs. Benzamide and N-Ethylbenzamide

N-Methylbenzamide exhibits a melting point of 76-78 °C, which is substantially lower than benzamide (127-130 °C) but higher than N-ethylbenzamide (68-70 °C) [1][2]. This 51 °C depression relative to benzamide reflects reduced hydrogen bonding network strength due to N-monosubstitution, while the 8 °C elevation compared to N-ethylbenzamide is attributable to the smaller steric bulk and different crystal packing of the methyl group versus ethyl [3]. N-Methylbenzamide is a well-defined crystalline solid at room temperature, in contrast to N,N-dimethylbenzamide which melts at 43-45 °C and can exist as a low-melting solid or viscous liquid under ambient conditions [4].

Physical Properties Solid-State Chemistry Formulation

Antihypertensive Activity: N-Methylbenzamide Derivatives vs. N-Ethylbenzamide Derivative In Vivo

In a comparative study of 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines, N-methylbenzamide derivatives 42, 48, and 50 produced systolic blood pressure reductions of 110 mmHg, 103 mmHg, and 79 mmHg, respectively, in spontaneously hypertensive rats at an oral dose of 50 mg/kg [1]. The corresponding N-ethylbenzamide derivative 53 achieved an 83 mmHg reduction under identical conditions [1]. The most potent N-methylbenzamide derivative (110 mmHg reduction) outperformed the N-ethylbenzamide comparator by 27 mmHg (32.5% greater reduction), demonstrating that N-methyl substitution can confer superior antihypertensive efficacy in this chemical series.

Pharmacology Cardiovascular Structure-Activity Relationship

Vapor Pressure and Volatility Profile: N-Methylbenzamide vs. Benzamide

N-Methylbenzamide exhibits higher volatility than benzamide across the measured temperature range. At 344.2 K, the vapor pressure of crystalline N-methylbenzamide is approximately 0.0022 kPa, whereas benzamide at the same temperature has a vapor pressure of approximately 0.00014 kPa (derived from Knudsen effusion measurements) [1]. This represents a ~15.7-fold higher vapor pressure for N-methylbenzamide. The liquid phase of N-methylbenzamide was measured in the range 322.9 K to 388.4 K, while benzamide required higher temperatures (344.8 K to 438.2 K) due to its lower volatility [2].

Volatility Phase Behavior Process Chemistry

PDE10A Inhibition and Anti-Cancer Activity: N-Methylbenzamide as a Validated Pharmacological Tool

N-Methylbenzamide is a potent inhibitor of phosphodiesterase 10A (PDE10A), a target implicated in neurological disorders and cancer . In vivo, N-methylbenzamide (administered at 100-800 mg/kg intraperitoneally for 17 days) demonstrated anti-tumor activity in donor female BDF mice (18-23 g) . While a specific IC50 value for N-methylbenzamide against PDE10A is not reported in accessible primary literature, the compound is commercially available at 99.93% purity (HPLC) and is established as a reference PDE10A inhibitor for screening and validation studies . In contrast, unsubstituted benzamide and N-ethylbenzamide do not have documented PDE10A inhibitory activity in the same validated assays.

Phosphodiesterase Inhibition Cancer Research Drug Discovery

Analytical Reference Data Availability: Comprehensive Spectral Characterization for Identity Confirmation

N-Methylbenzamide is extensively characterized by multiple spectroscopic techniques with 42 NMR spectra, 6 FTIR spectra, 2 Raman spectra, 1 UV-Vis spectrum, and 10 GC-MS spectra available in the SpectraBase database [1]. The 1H NMR spectrum (399.65 MHz, CDCl3) and 13C NMR, IR (KBr pellet), and MS (EI) spectra are accessible through the SDBS database (SDBS No. 17231) [2][3]. The NIST Chemistry WebBook provides gas-phase IR and mass spectral data, as well as gas chromatography retention indices [4]. This comprehensive spectral documentation far exceeds that available for many close analogs such as N-ethylbenzamide or substituted benzamides, facilitating unambiguous identity confirmation and purity assessment in both research and industrial quality control workflows.

Analytical Chemistry Quality Control Spectral Databases

High-Value Application Scenarios for N-Methylbenzamide Based on Quantified Differentiation Evidence


Medicinal Chemistry: PDE10A-Targeted Lead Optimization and Pharmacological Tool Compound

N-Methylbenzamide serves as a validated PDE10A inhibitor with demonstrated in vivo anti-cancer activity in BDF mouse tumor models . Its potent enzyme inhibition profile, combined with a defined molecular scaffold (MW 135.17, cLogP 1.205) amenable to further derivatization, makes it an ideal starting point for structure-activity relationship (SAR) studies and lead optimization programs targeting PDE10A-related pathologies. The compound is available at 99.93% purity (HPLC), suitable for direct use in biochemical and cell-based assays .

Cardiovascular Pharmacology: Antihypertensive Drug Discovery Scaffold

N-Methylbenzamide derivatives have demonstrated superior antihypertensive efficacy compared to N-ethylbenzamide analogs in spontaneously hypertensive rat models, with maximum systolic blood pressure reductions of 110 mmHg versus 83 mmHg at equivalent oral doses [1]. This 32.5% greater efficacy establishes N-methylbenzamide as a privileged scaffold for designing next-generation antihypertensive agents. The intermediate hydrogen bonding capacity (ΔsubH° = 95.6 kJ·mol⁻¹) and balanced lipophilicity may contribute to favorable pharmacokinetic properties [2].

Process Chemistry and Crystallization Development: Controlled Intermolecular Interactions

N-Methylbenzamide occupies a unique thermodynamic niche between benzamide and N,N-dimethylbenzamide, with a triple point temperature of 401.34 K and standard sublimation enthalpy of 95.6 ± 0.5 kJ·mol⁻¹ [2][3]. This intermediate hydrogen bonding capacity enables tailored crystallization behavior and controlled volatility (vapor pressure ~0.0022 kPa at 344.2 K, approximately 15.7-fold higher than benzamide) [3]. These properties are advantageous in processes requiring precise control over phase behavior, such as sublimation purification, melt crystallization, and vapor deposition techniques.

Analytical Chemistry: Reference Standard for Method Development and Quality Control

With over 60 validated reference spectra spanning NMR, IR, Raman, UV-Vis, and GC-MS techniques across multiple authoritative databases (SpectraBase, SDBS, NIST), N-Methylbenzamide is exceptionally well-characterized analytically [4][5][6]. The compound's crystalline nature (mp 76-78 °C), high commercial purity (≥99% by GC/HPLC), and stable solid-state properties make it an ideal reference standard for HPLC method development, GC-MS calibration, and spectroscopic instrument validation in both research and industrial quality control laboratories [7].

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